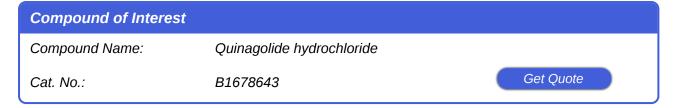


Structural analysis and enantiomers of Quinagolide hydrochloride.

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An In-depth Technical Guide to the Structural Analysis and Enantiomers of **Quinagolide Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of **Quinagolide hydrochloride**, a non-ergot-derived selective dopamine D2 receptor agonist. The document covers its structural properties, the significance of its enantiomers, mechanism of action, and key pharmacokinetic parameters. Detailed experimental protocols for receptor binding assays and enantiomeric separation are also provided to support further research and development.

Structural Analysis

Quinagolide is a synthetic, non-ergoline compound recognized for its potent and selective agonistic activity at dopamine D2 receptors.[1][2][3][4] Its chemical structure is based on an octahydrobenzo[g]quinoline ring system.[5] Unlike older dopamine agonists such as bromocriptine, its non-ergot structure is associated with a potentially more favorable safety profile, particularly concerning the reduced risk of fibrotic reactions.[6] The hydrochloride salt form enhances its stability and suitability for pharmaceutical formulations.[7][8][9]

Table 1: Chemical and Physical Properties of Quinagolide Hydrochloride



Property	Value	
IUPAC Name	(3S,4aS,10aR)-3-(diethylsulfamoylamino)-6- hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro- 2H-benzo[g]quinoline hydrochloride[9][10]	
Molecular Formula	C20H34ClN3O3S[8][9]	
Molecular Weight	432.02 g/mol [8][11]	
CAS Number	94424-50-7[8][9]	
Appearance	White to off-white crystalline powder[9]	
Drug Class	Dopamine Agonist[5][12]	

Enantiomers of Quinagolide

Quinagolide is administered as a racemate, which is an equimolar mixture of its two enantiomers: the (+)- and (-)-forms.[1][2][5] Extensive pharmacological studies have demonstrated that the therapeutic activity, specifically the dopaminomimetic effect, is almost exclusively associated with the (-)-enantiomer.[2][7][8][13] This enantioselectivity is a critical aspect of its pharmacology, as the stereochemical configuration dictates the molecule's ability to bind effectively to the D2 receptor.

While the drug was first synthesized in its racemic form, and is still marketed as such, the development of stereoselective synthesis routes has been a subject of academic research to isolate the therapeutically active (-)-enantiomer.[7][12][13][14] Regulatory bodies now typically require thorough characterization of the distinct pharmacokinetic and pharmacological profiles of individual enantiomers for new chiral drug candidates.[15][16]

Mechanism of Action

Quinagolide functions as a potent and selective dopamine D2 receptor agonist.[3][6][17] Its primary therapeutic effect in the treatment of hyperprolactinemia is achieved by inhibiting the secretion of prolactin from lactotroph cells in the anterior pituitary gland.[1][2][6]

The signaling pathway is initiated by the binding of Quinagolide to D2 receptors, which are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gai/o).[18] This interaction

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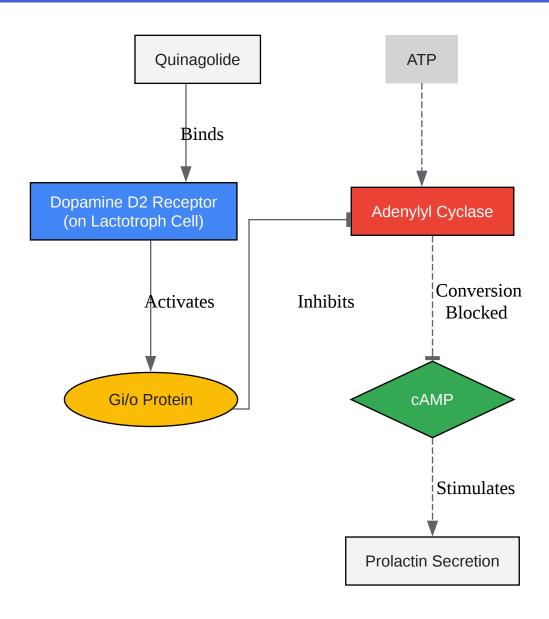


triggers a cascade of intracellular events:

- Receptor Binding: Quinagolide binds with high affinity to D2 receptors on lactotroph cells.[1]
 [2][17]
- G Protein Activation: The activated receptor stimulates the associated Gαi/o protein.
- Adenylyl Cyclase Inhibition: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[1][2]
- Inhibition of Prolactin Secretion: The decrease in cAMP levels suppresses both basal and stimulated prolactin synthesis and release.[1][2]

Quinagolide also exhibits a low affinity for dopamine D1 receptors, which is considered clinically insignificant.[1][2]





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Caption: Signaling pathway of Quinagolide at the D2 receptor.

Pharmacokinetic Profile

Quinagolide exhibits rapid absorption after oral administration, but undergoes extensive first-pass metabolism, resulting in low absolute bioavailability.[1][2][3] Its long half-life allows for convenient once-daily dosing.[6]

Table 2: Summary of Pharmacokinetic Parameters for Quinagolide



Parameter	Value	Reference(s)
Absorption	Rapid and extensive (~95% of dose)	[1][2]
Absolute Bioavailability	Low (~4%) due to pre-systemic metabolism	[1][2][3]
Time to Peak Plasma Conc. (Tmax)	30-60 minutes	[1][2][3]
Plasma Protein Binding	~90% (non-specific)	[1][3]
Volume of Distribution (Vd)	~100 L	[2][3]
Metabolism	Extensive hepatic first-pass; forms active (N-desethyl) and inactive metabolites	[1][2][3]
Elimination Half-life	~11.5 hours	[3][11]
Excretion	~50% via urine, ~40% via feces (>95% as metabolites)	[1][3]

Experimental Protocols

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of Quinagolide for the human dopamine D2 receptor.

- 1. Materials and Reagents:
- HEK293T cells stably expressing the human D2 receptor.[18]
- Radioligand: [3H]-Spiperone or a similar high-affinity D2 antagonist.
- Non-specific binding control: Haloperidol (10 μΜ).
- Test compound: Quinagolide hydrochloride (serial dilutions).

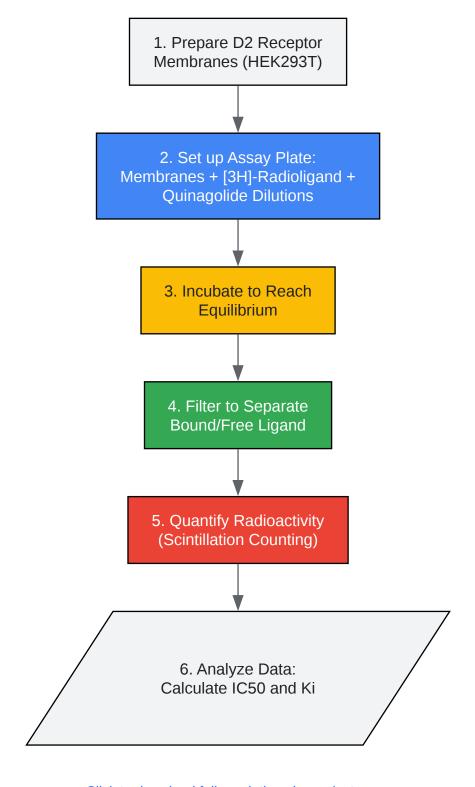


- Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Scintillation fluid and vials.

2. Methodology:

- Membrane Preparation: Culture and harvest HEK293T-D2 cells. Homogenize cells in icecold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.
- Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of Quinagolide. For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.
- Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell
 harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold
 assay buffer.
- Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot specific binding against the logarithm of Quinagolide concentration and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.





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Caption: Experimental workflow for a D2 receptor binding assay.

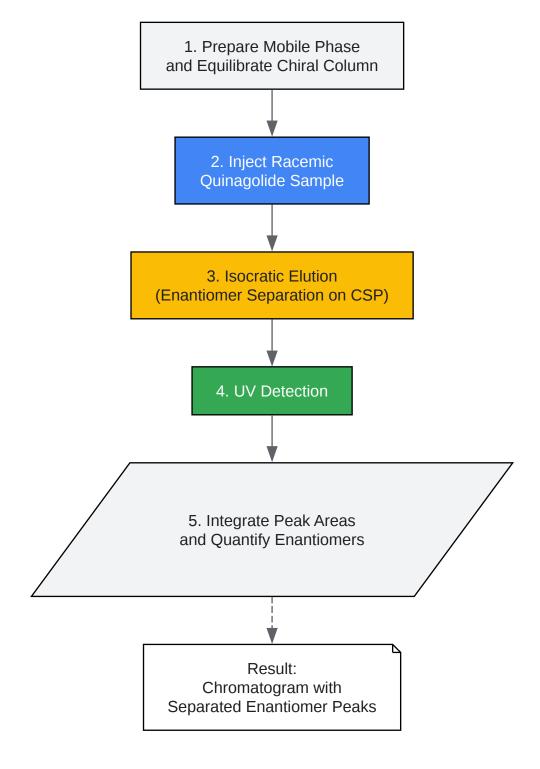


Protocol: Chiral HPLC Method for Enantiomer Separation

This protocol describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of Quinagolide enantiomers.

- 1. Materials and Reagents:
- HPLC System: A standard HPLC system with a UV detector.
- Chiral Column: A column with a chiral stationary phase (CSP), such as an α1-acid glycoprotein (AGP) or an ovomucoid-based column.[19][20]
- Mobile Phase: An optimized mixture of an aqueous buffer (e.g., 0.1 M sodium phosphate, pH adjusted) and an organic modifier (e.g., isopropanol or acetonitrile). The exact ratio must be optimized for the specific column used.
- Sample: **Quinagolide hydrochloride** dissolved in the mobile phase.
- 2. Methodology:
- System Preparation: Equilibrate the chiral AGP column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
- Sample Injection: Inject a defined volume (e.g., 20 μL) of the dissolved Quinagolide sample onto the column.
- Chromatographic Separation: The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks.
- Detection: Monitor the column effluent using a UV detector at an appropriate wavelength (e.g., 280 nm or 322 nm).
- Data Analysis: Integrate the peak areas for the (+) and (-) enantiomers. The enantiomeric purity can be calculated from the relative peak areas. The method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.[15][19]





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Caption: Workflow for chiral HPLC separation of enantiomers.



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